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molecular formula C11H14N2O3 B8511222 methyl 2-[(dimethylamino)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate

methyl 2-[(dimethylamino)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B8511222
M. Wt: 222.24 g/mol
InChI Key: GABXQZVOQAYXAG-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

Under N2, to methyl 2-[(dimethylamino)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate (0.58 g, 2.61 mmol) was added methyl iodide (3 mL, 4.82 mmol). The mixture was allowed to stand at rt for 1 h, and then the methyl iodide was removed. The resulting salt was dissolved in absolute methanol (5 mL). To this solution was carefully added sodium borohydride (2.21 g, 5.84 mmol) in small portions. After the addition was complete, the reaction mixture was dilute to a volume of 25 mL by the addition of 3N hydrochloric acid. The mixture was stored in the refrigerator overnight, and then the blue precipitate was dissolved in boiling methylcyclohexane, and the solution was treated with Darco and filtered. The filtrate was evaporated and purified by chromatography over silica gel (0 to 40% EtOAc/heptane over 30 min) to give methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (0.25 g, 53%). 1H NMR (400 MHz, CDCl3) δ ppm 2.42 (s, 3H) 3.87 (s, 3H) 6.09 (d, J=0.49 Hz, 1H) 6.74 (s, 1H) 8.56 (s, 1H).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[O:12][C:11]2[CH:10]=[C:9]([C:13]([O:15][CH3:16])=[O:14])[NH:8][C:7]=2[CH:6]=1)C.CI.[BH4-].[Na+].Cl.CC1CCCCC1.C>>[CH3:4][C:5]1[O:12][C:11]2[CH:10]=[C:9]([C:13]([O:15][CH3:16])=[O:14])[NH:8][C:7]=2[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
CN(C)CC1=CC=2NC(=CC2O1)C(=O)OC
Name
Quantity
3 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
2.21 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methyl iodide was removed
DISSOLUTION
Type
DISSOLUTION
Details
The resulting salt was dissolved in absolute methanol (5 mL)
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was stored in the refrigerator overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
the blue precipitate was dissolved
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography over silica gel (0 to 40% EtOAc/heptane over 30 min)
Duration
30 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=2NC(=CC2O1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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